Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a pyrrolidine ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.
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Introduction of the Tert-butyl Group: : The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrrolidine ring with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Aminomethylation: : The aminomethyl group can be introduced through a Mannich reaction, which involves the reaction of the pyrrolidine ring with formaldehyde and a secondary amine.
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Carboxylation: : The carboxylate group can be introduced through a carboxylation reaction, such as the reaction of the pyrrolidine ring with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
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Reduction: : Reduction reactions can convert the carboxylate group to an alcohol or the aminomethyl group to a primary amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
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Biology: : The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
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Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing biological pathways. The steric hindrance provided by the tert-butyl group can affect the binding affinity and selectivity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the 4,4-dimethyl substitution.
Tert-butyl 2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but has only one methyl group at the 4-position.
Uniqueness
Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to the presence of two methyl groups at the 4-position, which provides additional steric hindrance and can influence the compound’s reactivity and binding properties. This makes it a valuable compound for studying steric effects in chemical and biological systems.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4,5)6-9(14)7-13/h9H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJAUSWMTZEJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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